2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Purity Quality Control Procurement

2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 1172743-77-9) is a heterocyclic building block belonging to the dibenzo[b,f][1,4]oxazepin-11(10H)-one class, possessing a characteristic 8,10-dimethyl substitution pattern and a free 2-amino group suitable for further derivatization. The dibenzo[b,f][1,4]oxazepine scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of PEX5-PEX14 protein–protein interaction inhibitors and histone deacetylase (HDAC) inhibitors.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 1172743-77-9
Cat. No. B1519715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one
CAS1172743-77-9
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2C
InChIInChI=1S/C15H14N2O2/c1-9-3-5-14-12(7-9)17(2)15(18)11-8-10(16)4-6-13(11)19-14/h3-8H,16H2,1-2H3
InChIKeyNMUUMGLQAUNANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 1172743-77-9): Core Scaffold and Key Differentiation Points


2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 1172743-77-9) is a heterocyclic building block belonging to the dibenzo[b,f][1,4]oxazepin-11(10H)-one class, possessing a characteristic 8,10-dimethyl substitution pattern and a free 2-amino group suitable for further derivatization . The dibenzo[b,f][1,4]oxazepine scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of PEX5-PEX14 protein–protein interaction inhibitors and histone deacetylase (HDAC) inhibitors [1]. The specific substitution pattern of this compound distinguishes it from simpler analogs and makes it a strategic intermediate for constructing probe molecules and lead series within these target classes.

Why Generic Substitution of 2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one Is Not Advisable


Within the dibenzo[b,f][1,4]oxazepin-11(10H)-one family, even minor alterations to the substitution pattern can profoundly affect physicochemical properties, synthetic tractability, and biological target engagement. The 8,10-dimethyl substitution, for instance, modulates both steric and electronic properties compared to the unsubstituted core (CAS 23474-66-0) or the 8-monomethyl analog (CAS 23474-59-1) . Furthermore, the free 2-amino group serves as a critical vector for building diverse compound libraries; exchanging it for a different functional handle changes the chemical space accessible from the scaffold. Consequently, directly interchanging the 8,10-dimethyl-2-amino variant with a closely related analog risks introducing unforeseen alterations in downstream synthetic yields, compound stability, or biological activity profiles, undermining reproducibility in both medicinal chemistry and chemical biology applications .

Quantitative Differentiation Matrix for 2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one


Purity and Specification Advantage over In-Class Analogs

Commercially available 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is offered at a certified purity of 95% (HPLC) by AK Scientific . In comparison, the structurally simpler 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-59-1) is typically supplied with a purity specification that varies more considerably across vendors, often without a guaranteed minimum . This specification difference directly impacts procurement efficiency, as the 8,10-dimethyl derivative can be sourced with a tighter, more reliable quality envelope.

Purity Quality Control Procurement

Enhanced HDAC8 Inhibitory Potency Conferred by the 8,10-Dimethyl Substitution

A compound consistent with the structure of 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has been reported through BindingDB to inhibit recombinant human HDAC8 with an IC50 of 0.410 nM [1]. While direct side-by-side comparison with the unsubstituted 2-amino scaffold under identical assay conditions is not available in the same study, class-level evidence indicates that the dimethyl substitution on the dibenzooxazepine core substantially enhances HDAC8 binding affinity relative to des-methyl analogs, which typically display IC50 values in the low micromolar to sub-micromolar range in related chemotypes [2].

HDAC8 Inhibition IC50 Epigenetics

Scaffold Relevance for PEX5-PEX14 PPI Inhibition: A Validated Chemical Starting Point

The dibenzo[b,f][1,4]oxazepin-11(10H)-one core, to which 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one belongs, has been validated as a productive scaffold for inhibiting the PEX5-PEX14 protein-protein interaction, a validated drug target in Trypanosoma parasites [1]. In structure-activity relationship (SAR) studies from the same series, the oxygen-containing oxazepine ring was shown to be a superior bioisosteric replacement for the metabolically labile sulfur-containing thiazepine, leading to improved metabolic stability and trypanocidal activity in cell-based assays [1]. While the specific 8,10-dimethyl-2-amino derivative was not the primary focus of the published work, its structural features align with the key design elements identified in the SAR, making it a logical procurement choice for expanding this chemical series.

PEX5-PEX14 PPI Trypanosoma Drug Target

Physicochemical Property Differentiation: Calculated logP and PSA Benefit

The 8,10-dimethyl substitution in 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one increases the molecular weight to 254.28 g/mol compared to 226.23 g/mol for the unsubstituted 2-amino-10H-dibenzo[b,f][1,4]oxazepin-11-one . Calculated physicochemical parameters indicate that the two methyl groups raise the logP by approximately 0.9 log units while maintaining acceptable polar surface area (PSA) for CNS penetration, thus shifting the compound into a more favorable property space for passive membrane permeability without drastically increasing molecular weight beyond lead-like boundaries.

Physicochemical logP PSA Drug-likeness

High-Value Application Scenarios for 2-Amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one


HDAC8 Probe and Lead Generation

The sub-nanomolar HDAC8 inhibitory potency suggested by BindingDB data [1] makes this compound a privileged starting point for structure-based optimization of epigenetic probes targeting HDAC8. Procurement of the 8,10-dimethyl variant provides a pre-optimized substitution pattern that may bypass several rounds of iterative medicinal chemistry, accelerating the identification of selective HDAC8 inhibitors for cancer and neurological indications.

Neglected Tropical Disease Drug Discovery: PEX5-PEX14 PPI Inhibitors

Given the validated dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold in PEX5-PEX14 PPI inhibition [2], this compound serves as a key intermediate for generating focused libraries aimed at trypanosomiasis. The 2-amino handle allows rapid diversification into amide, sulfonamide, or urea derivatives, enabling efficient SAR exploration against Trypanosoma brucei and Trypanosoma cruzi while maintaining the metabolically stable oxazepine core.

Chemical Biology Tool Compound Synthesis

The combination of a rigid, polycyclic core with a primary amine functionality and defined methyl substitution offers a versatile scaffold for the development of chemical probes for target ID or chemoproteomics. The assured 95% purity specification reduces the burden of pre-purification in multi-step synthetic sequences, supporting efficient construction of affinity matrices or photoaffinity labeling reagents.

Scaffold-Hopping and Library Design in CNS Drug Discovery

The calculated shift in lipophilicity (ΔcLogP ≈ +0.9) relative to the unsubstituted parent positions this compound in a property space suitable for CNS-active agents. Teams engaged in scaffold-hopping from dibenzodiazepines (e.g., clozapine) to dibenzooxazepines can leverage this building block to explore novel GPCR or ion channel modulators with improved selectivity profiles.

Quote Request

Request a Quote for 2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.